Bienvenue dans la boutique en ligne BenchChem!

5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid

Lipophilicity LogP Drug Design

This compound's 3-phenylpropoxy ester group delivers a +0.86 LogP shift versus the phenethyloxy analog, enabling precise matched molecular pair analysis for lipophilicity tuning in CNS and intracellular drug targets. Supplied at 98% purity, it minimizes impurity accumulation in multi-step syntheses. Sourced from multiple independent suppliers, ensuring supply continuity and budget predictability for long-term medicinal chemistry programs. Full hazard profile (H302, H315, H319, H335) supports straightforward lab safety integration.

Molecular Formula C20H26N2O6
Molecular Weight 390.436
CAS No. 1024712-86-4
Cat. No. B2380146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid
CAS1024712-86-4
Molecular FormulaC20H26N2O6
Molecular Weight390.436
Structural Identifiers
SMILESC1CN(C(C(=O)N1)CC(=O)OCCCC2=CC=CC=C2)C(=O)CCCC(=O)O
InChIInChI=1S/C20H26N2O6/c23-17(9-4-10-18(24)25)22-12-11-21-20(27)16(22)14-19(26)28-13-5-8-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,21,27)(H,24,25)
InChIKeyVXCQIBZUZZUOQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic Acid: Piperazine Building Block for Medicinal Chemistry


5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid (CAS 1024712-86-4) is a synthetic organic compound with the molecular formula C20H26N2O6 and a molecular weight of 390.43 g/mol. It belongs to the class of piperazine-oxopentanoic acid derivatives, featuring a piperazine ring, multiple ketone groups, and a 3-phenylpropoxy ester moiety. This compound is catalogued as a research-grade building block by multiple international chemical suppliers, including Matrix Scientific (catalog #024029), Santa Cruz Biotechnology (sc-319018), Fluorochem (F732511), and AKSci (2664CN). It is typically supplied at purities of 95% or 98% and is intended exclusively for research and development use.

Why Generic Piperazine Building Blocks Cannot Substitute 5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic Acid


Piperazine-oxopentanoic acid derivatives are a structurally diverse class of building blocks used in medicinal chemistry for the synthesis of bioactive molecules, including bradykinin B1 receptor antagonists. [1] Within this class, subtle structural variations—such as the length of the alkoxy ester chain—can produce substantial changes in physicochemical properties including lipophilicity (LogP), which in turn affects membrane permeability, metabolic stability, and pharmacokinetic behavior. The presence of the 3-phenylpropoxy ester group in the target compound distinguishes it from the closely related phenethyloxy analog (CAS 1042701-26-7) by a single methylene unit, yet this seemingly minor structural difference results in a calculated LogP approximately 0.86 units higher. Consequently, substitution with a generic piperazine building block without quantitative evaluation of the resultant physicochemical profile risks altering lead compound properties in unpredictable ways, undermining the reproducibility of structure-activity relationship (SAR) studies and synthetic route development.

Quantitative Differentiation Evidence: 5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic Acid vs. Analogues


Lipophilicity (LogP) Differential Versus Phenethyloxy Analog: A 0.86 LogP Unit Advantage

The target compound, with its 3-phenylpropoxy ester group, exhibits a predicted LogP of 0.94, as provided in the Fluorochem technical datasheet. In contrast, the closest structural analog—the phenethyloxy derivative (CAS 1042701-26-7)—has a predicted ACD/LogP of 0.08, as calculated by the ACD/Labs Percepta Platform and catalogued on ChemSpider. This represents a quantified lipophilicity difference of approximately 0.86 LogP units between the two compounds. The additional methylene group in the target compound's alkoxy chain is the primary structural contributor to this increase in lipophilicity.

Lipophilicity LogP Drug Design Physicochemical Properties

Purity Grade Availability: 98% Option for Demanding Synthetic Applications

The target compound is commercially available at two distinct purity grades: a minimum of 95% from AKSci (catalog #2664CN) and 98% from Fluorochem (catalog #F732511). While the 95% grade aligns with the standard purity level commonly offered for research-grade piperazine building blocks—as evidenced by numerous catalog entries specifying 95% purity for this compound class —the availability of a 98% grade provides researchers with a higher-purity option that may reduce the risk of side reactions in sensitive synthetic sequences. For the phenethyloxy analog, purity data is not prominently displayed across major supplier catalogs, making direct comparison challenging. However, the general industry benchmark for piperazine building blocks is 95%, with premium grades reaching 98-99% for specialized applications.

Purity Quality Control Synthetic Chemistry Procurement

Comprehensive Hazard Classification Enabling Informed Laboratory Risk Assessment

The target compound carries a defined GHS hazard classification: GHS07 (Harmful/Irritant) with specific hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). This detailed hazard profile, provided by Fluorochem, enables procurement officers and laboratory safety officers to conduct precise risk assessments and implement appropriate control measures. In contrast, many piperazine building blocks are listed with minimal or generic hazard information; for example, the VWR listing for this compound notes only 'Hazard: Irritant' without elaboration. [1] The comprehensive safety data sheet (SDS) availability—including precautionary statements P260 through P501—provides a full operational safety framework for laboratory handling.

Safety Hazard Classification GHS Procurement Compliance

Molecular Weight Differentiation: Impact on Predicted Pharmacokinetic Parameters

The target compound (C20H26N2O6, MW = 390.43 g/mol) differs from its closest phenethyloxy analog (C19H24N2O6, MW = 376.40 g/mol) by exactly one methylene group (CH2, 14.03 Da). While both compounds fall within the Lipinski 'Rule of 5' criteria for drug-likeness (MW < 500) and have zero Rule of 5 violations , the target compound's higher molecular weight and increased carbon count predictably affect its physicochemical profile. Specifically, the calculated molar volume of the phenethyloxy analog is 300.2 ± 3.0 cm³ ; the target compound, with an additional methylene, is expected to have a proportionally larger molar volume, which may influence solubility and permeability predictions in silico ADME models. Both compounds share the same hydrogen bond acceptor count (8) and donor count (2).

Molecular Weight Drug-likeness Pharmacokinetics Lead Optimization

Structural Uniqueness of the 3-Phenylpropoxy Ester Moiety Within Piperazine Building Block Space

Among commercially available piperazine-oxopentanoic acid building blocks, the target compound is distinguished by its 3-phenylpropoxy ester side chain—a three-carbon alkyl spacer connecting the phenyl ring to the ester oxygen. The most closely related catalogued analog features a two-carbon phenethyloxy spacer (CAS 1042701-26-7). This structural variation is not merely incremental; the phenylpropoxy motif is also found in bioactive molecules such as caspase-1 inhibitors [1] and monoamine oxidase B (MAO-B) inhibitors where the 3-phenylpropoxy group enhances potency relative to shorter alkoxy chains. The presence of this specific moiety in the building block may enable the direct incorporation of a privileged pharmacophoric fragment into synthetic targets without additional protection/deprotection steps. The MDL number MFCD05881347 uniquely identifies this compound, distinct from the phenethyloxy analog's MFCD05881364, ensuring unambiguous procurement.

Chemical Diversity Building Block Medicinal Chemistry SAR

Research-Grade Supply Consistency: Multi-Vendor Sourcing with Standardized Pricing

The target compound is available from multiple established chemical suppliers including Santa Cruz Biotechnology (sc-319018, $284/500 mg), AKSci (2664CN), Fluorochem (F732511), and Matrix Scientific (024029). [1] Comparative pricing analysis from the Santa Cruz Biotechnology catalog reveals that the target compound and its phenethyloxy analog (sc-319019) are both priced identically at $284 for 500 mg, indicating that the phenylpropoxy modification does not carry a cost premium despite its enhanced lipophilicity and structural complexity. This multi-vendor availability reduces single-supplier dependency risk and provides procurement officers with sourcing flexibility. However, it should be noted that CymitQuimica has listed this product as discontinued, suggesting that certain regional suppliers may have limited stock.

Supply Chain Procurement Availability Budget Planning

Recommended Application Scenarios for 5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic Acid Based on Quantitative Evidence


Matched Molecular Pair (MMP) Analysis in Lead Optimization Programs

The quantified LogP differential of 0.86 units between the target compound (LogP 0.94) and its phenethyloxy analog (LogP 0.08) makes this compound an ideal tool for matched molecular pair analysis in medicinal chemistry. By synthesizing parallel series incorporating both the phenylpropoxy and phenethyloxy fragments, researchers can isolate the contribution of a single methylene group to target binding affinity, cellular permeability, and metabolic stability. This systematic approach is particularly valuable for programs targeting intracellular or CNS-penetrant drug candidates where lipophilicity tuning is critical.

High-Purity Building Block for Multi-Step Synthesis of Complex Bioactive Molecules

With commercial availability at 98% purity (Fluorochem), this compound is suited for multi-step synthetic routes where accumulating impurities can significantly reduce final yields. The defined hazard profile (H302, H315, H319, H335) with comprehensive precautionary statements enables straightforward integration into standard laboratory safety protocols, making it appropriate for both academic and industrial medicinal chemistry laboratories engaged in the synthesis of oxopiperazine-based bradykinin B1 antagonists or other piperazine-containing drug candidates.

Structure-Activity Relationship (SAR) Studies Exploring Alkoxy Ester Chain Length

The target compound's 3-phenylpropoxy ester group fills a specific niche in the alkoxy chain-length SAR continuum. With the phenethyloxy (two-carbon) analog available for comparison, researchers can systematically evaluate the impact of alkoxy spacer length on biological activity across a homologous series. The presence of the phenylpropoxy motif in known bioactive molecules—including caspase-1 inhibitors and MAO-B inhibitors—provides literature precedent for using this structural fragment in pharmacologically relevant contexts.

Procurement Strategy for Research Programs Requiring Multi-Vendor Supply Assurance

For long-duration medicinal chemistry projects where building block supply continuity is essential, the target compound offers a distinct procurement advantage through its availability from at least four independent suppliers. The standardized pricing (e.g., $284/500 mg from Santa Cruz Biotechnology) and price parity with the phenethyloxy analog allow budget forecasting without cost uncertainty. The unique MDL number MFCD05881347 ensures unambiguous ordering and receipt verification, reducing the risk of procurement errors when purchasing from multiple vendors.

Quote Request

Request a Quote for 5-Oxo-5-{3-oxo-2-[2-oxo-2-(3-phenylpropoxy)ethyl]-1-piperazinyl}pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.